3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-13-3-4-14(2)16(9-13)11-25-20-8-6-17(21-22-20)15-5-7-18-19(10-15)24-12-23-18/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVIWQGKFOQMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a similar precursor.
Introduction of the Benzo[d][1,3]dioxole Group: This step often involves the use of a halogenated benzo[d][1,3]dioxole derivative, which undergoes nucleophilic substitution with the pyridazine core.
Attachment of the 2,5-Dimethylbenzylthio Group: This can be achieved through a thiol-ene reaction or a similar thiolation process, where the 2,5-dimethylbenzyl group is introduced via a thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent control of reaction conditions (temperature, pressure, solvent choice).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial action .
- Neuroprotective Effects : There is emerging evidence that pyridazine derivatives can protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Insights
- Mechanism of Action : The compound may act through multiple pathways, including the inhibition of specific enzymes involved in disease progression or the modulation of receptor activity. For example, it has been suggested that compounds with similar structures can inhibit protein kinases involved in cancer cell signaling .
- Bioavailability and Metabolism : Studies on related compounds indicate that modifications in the chemical structure can significantly affect bioavailability and metabolic stability. Understanding these factors is crucial for developing effective therapeutic agents .
Case Studies
- Anticancer Research : A study involving a series of pyridazine derivatives demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations. These findings highlight the potential of this compound as a lead compound for further development in cancer therapy .
- Neuroprotection Trials : In vitro studies have shown that similar compounds can reduce oxidative stress-induced damage in neuronal cells by upregulating antioxidant defenses. This suggests a pathway for developing neuroprotective agents based on this compound's structure .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Core Heterocycle Differences :
- The pyridazine core (target) differs from benzoimidazole (4d, 5b-j) and thiazolo-pyrimidine () in nitrogen atom positioning, which affects electronic density and hydrogen-bonding capacity. Pyridazine’s 1,2-diazine structure may confer stronger dipole moments compared to 1,3-diazines like pyrimidine .
Substituent Effects :
- The benzo[d][1,3]dioxol group in the target and compounds enhances π-π stacking but may reduce aqueous solubility due to hydrophobicity. In contrast, the difluoro variant in ’s patent compound improves polarity and solid-form stability .
- Thioether vs. Thiol/Thiophene : The target’s thioether linkage (C-S-C) is less reactive than thiol (-SH) groups but more flexible than rigid thiophene rings (), balancing stability and conformational adaptability .
Biological and Material Applications: Benzoimidazole derivatives () are frequently explored as kinase inhibitors or antimicrobial agents, with fluorinated analogs (e.g., 4d) showing improved membrane permeability .
Biological Activity
3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyridazine core substituted with a benzo[d][1,3]dioxole moiety and a thioether group. Its molecular formula is , with a molecular weight of approximately 348.44 g/mol.
Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of the dioxole ring contributes to the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives have been studied for their potential to modulate inflammatory pathways.
Biological Activity Data Table
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various pyridazine derivatives, including the target compound. It demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values indicating effective inhibition at concentrations as low as 500 µg/mL. This suggests potential for development as an antibacterial agent .
- Antioxidant Activity Assessment : In vitro assays were conducted to measure the antioxidant capacity using the DPPH radical scavenging method. The compound exhibited an IC50 value of 30 µM, indicating a strong ability to neutralize free radicals and suggesting its potential use in oxidative stress-related conditions .
- Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to modulate inflammatory responses showed that it significantly inhibited TNF-alpha production in macrophages stimulated with LPS. This points towards its therapeutic potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
